molecular formula C24H32O2 B1678681 Quinbolone CAS No. 2487-63-0

Quinbolone

Cat. No.: B1678681
CAS No.: 2487-63-0
M. Wt: 352.5 g/mol
InChI Key: IUVKMZGDUIUOCP-BTNSXGMBSA-N
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Chemical Reactions Analysis

Quinbolone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can be reduced to its corresponding alcohol.

    Substitution: this compound can undergo substitution reactions, particularly at the cyclopentenyl ether group.

Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically derivatives of boldenone and other related steroids .

Scientific Research Applications

Comparison with Similar Compounds

Quinbolone is similar to other anabolic steroids such as boldenone and testosterone. it is unique in that it is not 17α-alkylated, which reduces its hepatotoxicity . Other similar compounds include:

This compound’s uniqueness lies in its cyclopentenyl ether group, which enhances its oral bioavailability without the need for 17α-alkylation .

Properties

CAS No.

2487-63-0

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-(cyclopenten-1-yloxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C24H32O2/c1-23-13-11-17(25)15-16(23)7-8-19-20-9-10-22(26-18-5-3-4-6-18)24(20,2)14-12-21(19)23/h5,11,13,15,19-22H,3-4,6-10,12,14H2,1-2H3/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

IUVKMZGDUIUOCP-BTNSXGMBSA-N

SMILES

CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4=CCCC4)CCC5=CC(=O)C=C[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C

Appearance

Solid powder

Key on ui other cas no.

2487-63-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Quinbolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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